An In-Depth Technical Guide to iso-Propyl m-trifluoromethylcarbanilate (CAS 370-56-9)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of iso-propyl m-trifluoromethylcarbanilate, a fluorinated aromatic carbamate of significant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of iso-propyl m-trifluoromethylcarbanilate, a fluorinated aromatic carbamate of significant interest in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol, and explores its inferred mechanism of action, drawing parallels with structurally related compounds. Furthermore, it discusses the critical role of the trifluoromethyl moiety in modulating biological activity and provides protocols for relevant in vitro assays to facilitate further research. Safety, handling, and analytical methodologies are also covered to ensure a complete and practical resource for laboratory professionals.
Introduction: The Significance of Fluorinated Carbamates in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent known to enhance key pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Carbamates, on the other hand, are a versatile functional group present in numerous pharmaceuticals and agrochemicals, often acting as key pharmacophores or prodrug moieties.[3][4]
iso-Propyl m-trifluoromethylcarbanilate (Figure 1) merges these two important chemical features, making it a valuable building block and a compound of interest for screening in various biological assays. Its structural similarity to known herbicidal phenylcarbamates suggests a potential mechanism of action involving the disruption of microtubule dynamics, a pathway of significant interest in oncology and other therapeutic areas.[4] This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds.
Figure 1: Chemical Structure of iso-Propyl m-trifluoromethylcarbanilate
Caption: 2D structure of iso-Propyl m-trifluoromethylcarbanilate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of iso-propyl m-trifluoromethylcarbanilate are summarized in Table 1. The presence of the trifluoromethyl group significantly influences its lipophilicity, as indicated by the calculated LogP value, suggesting good membrane permeability.
Synthesis of iso-Propyl m-trifluoromethylcarbanilate
The most direct and scalable synthesis of iso-propyl m-trifluoromethylcarbanilate involves the reaction of 3-(trifluoromethyl)aniline with isopropyl chloroformate.[3] This reaction is a classic example of carbamate formation from an amine and a chloroformate. The general reaction scheme is depicted in Figure 2.
An In-depth Technical Guide to the Nomenclature and Synonyms of iso-Propyl m-trifluoromethylcarbanilate
For Researchers, Scientists, and Drug Development Professionals Introduction: Establishing a Clear Chemical Identity In the landscape of chemical research and development, precise communication is paramount. The unambigu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Clear Chemical Identity
In the landscape of chemical research and development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This guide provides a comprehensive overview of the nomenclature and synonyms for the compound commonly known as iso-Propyl m-trifluoromethylcarbanilate. Understanding the various identifiers for this molecule is crucial for accurate literature searches, unambiguous procurement, and clear communication of experimental results. The causality behind the existence of multiple synonyms often lies in the different naming conventions used in various contexts, from systematic IUPAC names to common or trade names and database-specific identifiers. This guide will dissect these variations to provide a holistic understanding of this compound's identity.
Primary Chemical Identity
The subject of this guide is the chemical compound with the molecular formula C₁₁H₁₂F₃NO₂. While it is often referred to by the common name iso-Propyl m-trifluoromethylcarbanilate, its systematic name provides a more descriptive and universally understood identifier.
Systematic and IUPAC Nomenclature
The most rigorous and standardized name for a chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name. The IUPAC name for iso-Propyl m-trifluoromethylcarbanilate is propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate [1]. This name is derived by systematically identifying the parent structure (a carbamate), the substituents on the nitrogen atom (a 3-(trifluoromethyl)phenyl group), and the ester group (an isopropyl, or propan-2-yl, group).
Synonyms and Alternative Identifiers
Beyond its systematic name, iso-Propyl m-trifluoromethylcarbanilate is known by a variety of synonyms and identifiers. These can be broadly categorized into common names, database identifiers, and other variations. Each of these serves as a self-validating piece of information that, when cross-referenced, confirms the identity of the compound.
Common and Trivial Names
Common names are often shorter and more convenient for everyday use in a laboratory or industrial setting. For this compound, several variations of the common name exist:
For unambiguous identification in databases and regulatory contexts, registry numbers are assigned. These numerical identifiers are crucial for avoiding confusion that can arise from similar chemical names.
Data Presentation: A Comparative Table of Identifiers
To facilitate easy reference and comparison, the various names and identifiers for iso-Propyl m-trifluoromethylcarbanilate are summarized in the table below.
The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms and identifiers for the compound. This visual representation provides a clear and concise overview of the compound's nomenclature landscape.
"iso-Propyl m-trifluoromethylcarbanilate" molecular weight and formula
An In-depth Technical Guide to iso-Propyl m-trifluoromethylcarbanilate Authored by: A Senior Application Scientist Introduction iso-Propyl m-trifluoromethylcarbanilate is a chemical compound belonging to the carbanilate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to iso-Propyl m-trifluoromethylcarbanilate
Authored by: A Senior Application Scientist
Introduction
iso-Propyl m-trifluoromethylcarbanilate is a chemical compound belonging to the carbanilate class of molecules. Carbanilates, which are esters of carbanilic acid (N-phenylcarbamic acid), are a well-established scaffold in medicinal chemistry and agrochemical research. The presence of a trifluoromethyl (-CF3) group on the phenyl ring is of particular significance. This functional group is known to enhance metabolic stability, binding affinity, and membrane permeability of molecules due to its high electronegativity and lipophilicity. This guide provides a comprehensive overview of the fundamental molecular and chemical properties of iso-propyl m-trifluoromethylcarbanilate, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
The fundamental identification and physicochemical properties of iso-propyl m-trifluoromethylcarbanilate are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
The two-dimensional chemical structure of iso-propyl m-trifluoromethylcarbanilate is depicted below. This visualization is essential for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's chemical behavior and potential biological activity.
Caption: 2D structure of iso-propyl m-trifluoromethylcarbanilate.
Synthesis and Mechanistic Considerations
The synthesis of iso-propyl m-trifluoromethylcarbanilate can be achieved through a standard procedure for carbamate formation. A common and effective method involves the reaction of an isocyanate with an alcohol. In this case, 3-(trifluoromethyl)phenyl isocyanate would be reacted with isopropyl alcohol.
Representative Synthetic Pathway
Caption: Synthetic pathway for iso-propyl m-trifluoromethylcarbanilate.
Experimental Protocol: Synthesis of iso-Propyl m-trifluoromethylcarbanilate
The following is a representative protocol for the synthesis of iso-propyl m-trifluoromethylcarbanilate. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Setup:
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)phenyl isocyanate (1 equivalent).
Dissolve the isocyanate in a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF).
Addition of Alcohol:
Slowly add isopropyl alcohol (1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
Reaction Monitoring:
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
Work-up and Purification:
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Potential Applications in Research and Development
While specific applications for iso-propyl m-trifluoromethylcarbanilate are not extensively documented in publicly available literature, its structural features suggest potential utility in several areas of chemical and biological research.
Agrochemicals: Carbanilate derivatives have been investigated for their herbicidal and fungicidal properties. The trifluoromethyl group can enhance the biological activity and stability of such compounds.[2]
Pharmaceuticals: The carbamate linkage is a common feature in many pharmaceutical agents. The lipophilicity imparted by the isopropyl and trifluoromethyl groups could make this compound a candidate for studies involving interactions with biological membranes or as a scaffold for the development of new therapeutic agents.
Material Science: Fluorinated organic compounds can possess unique properties, such as low surface energy, which may be of interest in the development of specialized polymers and coatings.[3]
Conclusion
iso-Propyl m-trifluoromethylcarbanilate is a fluorinated organic compound with well-defined chemical and physical properties. Its synthesis is straightforward, following established methods for carbamate formation. While its direct applications are not widely reported, its structural similarity to biologically active molecules suggests its potential as a building block in the development of new agrochemicals and pharmaceuticals. Further research into the biological and material properties of this compound is warranted to fully explore its potential.
References
PubChem. Isopropyl m-trifluoromethylcarbanilate. National Center for Biotechnology Information. [Link]
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Google Patents. CN103333135A - Synthesis technology of benthiavalicarb isopropyl.
ResearchGate. Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. [Link]
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An In-depth Technical Guide to the Biological Activity of iso-Propyl m-trifluoromethylcarbanilate
This guide provides a detailed technical overview of the biological activity of iso-propyl m-trifluoromethylcarbanilate, a compound belonging to the carbanilate chemical class. Drawing upon established knowledge of relat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed technical overview of the biological activity of iso-propyl m-trifluoromethylcarbanilate, a compound belonging to the carbanilate chemical class. Drawing upon established knowledge of related carbanilate herbicides and the known influence of trifluoromethyl moieties in bioactive molecules, this document is intended for researchers, scientists, and professionals in drug development and agrochemical research.
Introduction and Chemical Identity
iso-Propyl m-trifluoromethylcarbanilate is a carbamate ester.[1] Its structure is characterized by an isopropyl alcohol esterified with a carbanilic acid bearing a trifluoromethyl group at the meta position of the phenyl ring. The general class of carbanilate herbicides has been in use since the mid-20th century, with compounds like Propham (isopropyl carbanilate) being well-characterized.[2] The introduction of a trifluoromethyl group is a common strategy in modern medicinal and agricultural chemistry to enhance metabolic stability and biological activity.[3]
Table 1: Chemical and Physical Properties of iso-Propyl m-trifluoromethylcarbanilate
Based on the extensive research on analogous carbanilate compounds, the primary biological activity of iso-propyl m-trifluoromethylcarbanilate is predicted to be herbicidal, particularly for the control of annual grasses and some broad-leaf weeds.[2][4] Carbanilate herbicides are typically applied to the soil pre-emergence or early post-emergence and are absorbed by the roots and emerging coleoptiles of seedlings.[4][5]
Mechanism of Action: Disruption of Mitosis
The herbicidal effect of carbanilates is primarily attributed to their role as mitotic poisons.[5][6] They disrupt the process of cell division, specifically by interfering with microtubule organization.[7][8]
Interference with Microtubule Organizing Centers (MTOCs)
Unlike some other anti-mitotic agents that cause depolymerization of microtubules, carbanilates like Propham have been shown to act on the Microtubule Organizing Centers (MTOCs).[7] This leads to:
Fragmentation of MTOCs: The primary sites of microtubule nucleation become disorganized.[7]
Abnormal Spindle Formation: The mitotic spindle, crucial for chromosome segregation, forms incorrectly.[7]
Inhibition of Cell Plate Formation: In plant cells, the formation of the cell plate, which divides the two daughter cells, is inhibited.
This disruption of mitosis ultimately leads to the cessation of growth and death of the seedling. The trifluoromethyl group on iso-propyl m-trifluoromethylcarbanilate is expected to enhance this activity compared to non-fluorinated analogs.
Diagram 1: Proposed Mechanism of Action of iso-Propyl m-trifluoromethylcarbanilate
Caption: Workflow for assessing the anti-mitotic activity of iso-propyl m-trifluoromethylcarbanilate.
Summary and Conclusion
iso-Propyl m-trifluoromethylcarbanilate is a synthetic compound with a high potential for herbicidal activity. Its mechanism of action is predicted to be consistent with other carbanilate herbicides, primarily through the disruption of mitosis by interfering with microtubule organizing centers in plant cells. The presence of the trifluoromethyl group likely enhances its efficacy and metabolic stability. Further empirical studies, such as the root tip mitosis assay described, are necessary to definitively characterize its biological activity and herbicidal spectrum. Toxicological evaluation, particularly concerning its potential for cholinesterase inhibition, is also crucial for a comprehensive understanding of its biological profile.
References
PubChem. (n.d.). Propham. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Retrieved from [Link]
United States Environmental Protection Agency. (1987). Pesticide Fact Sheet: Propham (Isopropyl Carbanilate). EPA NEPIS. Retrieved from [Link]
University of Hertfordshire. (n.d.). Propham. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
PubChem. (n.d.). Chlorpropham. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Isopropyl m-trifluoromethylcarbanilate. National Center for Biotechnology Information. Retrieved from [Link]
Toxin and Toxin Target Database. (n.d.). Propham (T3D1002). T3DB. Retrieved from [Link]
University of Hertfordshire. (n.d.). Carbetamide (Ref: RP 11561). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
Unknown. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]
James, C. S., Prendeville, G., & Schreiber, M. (1970). Interactions between Herbicidal Carbamates and Growth Regulators. Weed Science, 18(1), 137-141. Retrieved from [Link]
Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2024). RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methylcyclohexene, CAS registry number 29350-67-2. Food and Chemical Toxicology, 192, 115001. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of Isopropyl 2-diazoacetyl(phenyl)carbamate. PubMed Central. Retrieved from [Link]
Burk, R. O., & Ye, Z. H. (1992). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell motility and the cytoskeleton, 23(3), 213-222. Retrieved from [Link]
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from [Link]
Iqbal, N., Iqbal, A., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6445. Retrieved from [Link]
PubChem. (n.d.). Isopropanol. National Center for Biotechnology Information. Retrieved from [Link]
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
Fidecka, A., Gralewicz, G., & Gralewicz, S. (2018). The Effects of Isopropyl Methylphosphono-Fluoridate (IMPF) Poisoning on Tumor Growth and Angiogenesis in BALB/C Mice. Annals of transplantation, 23, 113-122. Retrieved from [Link]
PubChem. (n.d.). Isopropyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN103333135A - Synthesis technology of benthiavalicarb isopropyl.
PubChem. (n.d.). Isopropyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]
LC-MS/MS method for "iso-Propyl m-trifluoromethylcarbanilate" quantification
An Application Note for the Sensitive and Selective Quantification of iso-Propyl m-trifluoromethylcarbanilate in Biological Matrices using LC-MS/MS Authored by: A Senior Application Scientist Abstract This technical guid...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Sensitive and Selective Quantification of iso-Propyl m-trifluoromethylcarbanilate in Biological Matrices using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of iso-Propyl m-trifluoromethylcarbanilate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure scientific integrity and reproducibility. The method employs a straightforward protein precipitation extraction followed by reverse-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note details the complete workflow from sample preparation to method validation, establishing a self-validating and trustworthy protocol for accurate quantification.
Introduction: The Need for a Specialized Analytical Method
iso-Propyl m-trifluoromethylcarbanilate is a small organic molecule whose accurate quantification is essential for various stages of research and development. Its chemical structure, featuring an electronegative trifluoromethyl group and a carbamate linkage, necessitates a highly selective and sensitive analytical technique to overcome potential matrix interferences in complex biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool for small-molecule drug development, offering superior speed, sensitivity, and selectivity.[1] Specifically, the use of a triple quadrupole mass spectrometer (QqQ-MS) in MRM mode provides the gold standard for quantitative bioanalysis due to its ability to filter for both a specific parent ion and a unique fragment ion, thereby minimizing background noise and enhancing specificity.[2]
This guide presents a complete, validated protocol grounded in established analytical principles, providing users with the expertise to implement and adapt this method for their specific research needs.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.
Table 1: Physicochemical Properties of iso-Propyl m-trifluoromethylcarbanilate
The presence of a nitrogen atom in the carbamate linkage makes the molecule amenable to protonation, suggesting that positive mode Electrospray Ionization (ESI) will be an effective ionization technique. The overall structure indicates moderate lipophilicity, guiding the choice of a reverse-phase chromatographic column like a C18.[4]
Principle of the Method: A Synergistic Approach
This method leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) and the detection specificity of tandem mass spectrometry.
Sample Preparation: Proteins in the biological matrix (e.g., plasma) are precipitated with a high concentration of organic solvent (acetonitrile). This step effectively removes the majority of interfering macromolecules.
Chromatographic Separation: The analyte is separated from remaining matrix components on a C18 reverse-phase column. A gradient elution with an acidic mobile phase ensures good peak shape and retention. The acidic conditions promote the protonation of the analyte, which is crucial for ESI+ ionization.
Ionization: The column effluent is directed into an ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions, primarily as protonated molecules [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) Detection: The protonated parent ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
iso-Propyl m-trifluoromethylcarbanilate reference standard (>98% purity)
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., iso-Propyl m-trifluoromethylcarbanilate-d7 (recommended), or a suitable analog (e.g., iso-Propyl m-methylcarbanilate)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic Acid (LC-MS grade)
Ultrapure Water (18.2 MΩ·cm)
Control biological matrix (e.g., human plasma, K2-EDTA)
Instrumentation
LC System: A UHPLC system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
Standard Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of iso-Propyl m-trifluoromethylcarbanilate and the Internal Standard (IS) in separate 1 mL volumetric flasks using methanol.
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for constructing the calibration curve.
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile/water.
Sample Preparation: Protein Precipitation
Aliquot 50 µL of the biological sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
Add 150 µL of the Internal Standard Spiking Solution in acetonitrile.
Vortex vigorously for 30 seconds to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
Inject 5 µL onto the LC-MS/MS system.
Caption: Experimental workflow from sample preparation to analysis.
Method Parameters: The Rationale
LC Method
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm (A common choice for small molecules, offering excellent retention and peak shape).[4][5]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Causality: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte. This enhances ionization efficiency in ESI positive mode and improves chromatographic peak shape by preventing silanol interactions on the column.[4]
Rationale for MRM Transition Selection: The key to a selective assay is choosing unique and stable MRM transitions.[6] This is achieved by infusing a standard solution of the analyte directly into the mass spectrometer.
Precursor Ion (Q1): A full scan (Q1 scan) identifies the most abundant ion, which is typically the protonated molecule, [M+H]⁺. For iso-Propyl m-trifluoromethylcarbanilate, this is m/z 248.1.
Product Ions (Q3): A product ion scan is then performed on m/z 248.1. The collision energy is ramped to induce fragmentation, and the resulting fragment ions are scanned. The most intense and stable fragments are chosen for the MRM transitions.
Table 2: Optimized MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
iso-Propyl m-trifluoromethylcarbanilate
248.1
162.0
100
22
Quantifier
iso-Propyl m-trifluoromethylcarbanilate
248.1
145.0
100
35
Qualifier
Internal Standard (Analog)
194.1
108.1
100
20
Quantifier
Source Parameters (Typical Starting Values):
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
Desolvation Gas Flow: 800 L/Hr
Caption: Logical flow of Multiple Reaction Monitoring (MRM).
Method Validation: Ensuring Trustworthiness
A rigorous validation is essential to demonstrate that the analytical method is reliable and reproducible for its intended purpose. The protocol should be validated according to guidelines from regulatory bodies like the FDA or EMA.
Validation Parameters & Acceptance Criteria
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision: Analyzed at four concentration levels (LLOQ, Low, Mid, High QC). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[7]
Selectivity: Blank matrix samples from at least six different sources should be analyzed to ensure no significant interference at the retention time of the analyte and IS.
Limit of Quantification (LLOQ): The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect & Recovery: Assessed to understand the influence of the biological matrix on ionization efficiency and the efficiency of the extraction process.
Hypothetical Validation Data Summary
Table 3: Calibration Curve Performance
Parameter
Value
Calibration Range
0.5 - 1000 ng/mL
Regression Model
Linear, 1/x² weighting
Correlation Coefficient (r²)
> 0.995
Table 4: Inter-day Accuracy and Precision (n=3 days)
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
0.5
0.54
108.0
9.5
Low
1.5
1.45
96.7
6.2
Mid
75
78.1
104.1
4.1
High
750
739.5
98.6
3.8
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of iso-Propyl m-trifluoromethylcarbanilate in biological matrices. By providing a rationale for each step of the protocol, from sample preparation to mass spectrometer settings, this guide equips scientists with a comprehensive tool for accurate bioanalysis. The described method meets typical industry standards for validation, ensuring the generation of trustworthy and reproducible data critical for drug development and research applications.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136202, Isopropyl m-trifluoromethylcarbanilate. PubChem. Retrieved from [Link]
BioAgilytix (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Retrieved from [Link]
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
Drug Development and Delivery (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved from [Link]
Korfmacher, W. A. (2005). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of AOAC International. Retrieved from [Link]
Ostermann, A. I., et al. (2018). Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans. Analytica Chimica Acta. Retrieved from [Link]
van de Merbel, N. C., et al. (2008). LC-MS/MS methods for the detection of isoprostanes as biomarkers of CCl4-induced oxidative damage to hepatic tissue. Journal of Chromatography B. Retrieved from [Link]
Yang, Z., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites. Retrieved from [Link]
Application Notes and Protocols for iso-Propyl N-phenylcarbamate (Propham) in Plant Cell Culture
A Senior Application Scientist's Guide to Inducing Polyploidy through Microtubule Organizing Center Disruption Introduction: Unveiling the Potential of Propham in Plant Cell Culture In the landscape of plant biotechnolog...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Inducing Polyploidy through Microtubule Organizing Center Disruption
Introduction: Unveiling the Potential of Propham in Plant Cell Culture
In the landscape of plant biotechnology and drug development, the manipulation of plant cell ploidy is a cornerstone technique for crop improvement and the enhancement of secondary metabolite production. While colchicine has historically been the agent of choice for inducing polyploidy, its high toxicity has prompted researchers to seek safer and more efficient alternatives. Among these are various herbicides that function as antimitotic agents. This guide focuses on iso-Propyl N-phenylcarbamate , commonly known as Propham or IPC, a carbamate herbicide with significant potential for application in plant cell culture.
Contrary to the initial user query for "iso-Propyl m-trifluoromethylcarbanilate," the compound with established antimitotic activity is Propham. It is a selective herbicide and plant growth retardant that offers a distinct mechanism for inducing polyploidy, making it a valuable tool for researchers, scientists, and drug development professionals.[1] This document serves as a detailed technical guide, providing in-depth insights into its mechanism of action and practical, field-proven protocols for its application in plant cell culture.
Understanding the "why" behind a protocol is as critical as the "how." Propham's efficacy as a polyploidizing agent stems from its specific interaction with the plant cell's cytoskeletal machinery during mitosis.
Unlike colchicine, which primarily acts by depolymerizing microtubules, Propham and its chlorinated analogue, Chlorpropham, exert their effects by disrupting the Microtubule Organizing Centers (MTOCs) .[2] In plant cells, which lack centrioles, MTOCs are less discrete but are crucial for orchestrating the formation of the mitotic spindle.[4]
Propham's interference leads to:
Disruption of Spindle Organization: Instead of a single, bipolar spindle forming to segregate chromosomes, Propham treatment can result in the formation of multiple spindle poles.[2]
Mitotic Arrest: This disorganized spindle is incapable of properly aligning and separating sister chromatids during anaphase. The cell cycle is arrested at metaphase, but the cell may re-enter the cycle without completing cytokinesis.
Chromosome Doubling: With the mitotic spindle compromised, the duplicated chromosomes fail to segregate into two daughter cells. When the cell eventually reconstructs a nuclear envelope, it encompasses the entire doubled set of chromosomes, resulting in a polyploid nucleus.
This targeted disruption of MTOCs, rather than wholesale microtubule depolymerization, presents a nuanced approach to inducing polyploidy, which may offer advantages in terms of cell viability and recovery compared to other antimitotic agents.
Propham's mechanism of action on the plant cell cycle.
Experimental Protocols: A Practical Guide to Propham Application
Due to a scarcity of published, standardized protocols for Propham-induced polyploidy in vitro, the following methodologies are synthesized from general principles of antimitotic agent application and the known chemical properties of Propham.[5][6] It is imperative that these protocols be optimized for your specific plant species and explant type.
Preparation of Propham Stock Solution
Propham exhibits low solubility in water but is soluble in organic solvents like ethanol.[2] A sterile, concentrated stock solution is essential for accurate and aseptic addition to plant culture media.
Calculation: Weigh out 17.92 mg of Propham powder for every 10 mL of final stock solution volume.
Dissolution: In a sterile biosafety cabinet, transfer the weighed Propham into a sterile volumetric flask. Add a small volume of 95-100% ethanol (e.g., 1-2 mL for a 10 mL final volume) and gently swirl until the powder is completely dissolved.[2]
Dilution: Once dissolved, bring the solution to the final volume with sterile purified water.
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting storage bottle.
Storage: Label the bottle clearly with the compound name, concentration, preparation date, and your initials. Store at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol for Polyploidy Induction in Callus or Cell Suspensions
This protocol is suitable for established callus cultures or cell suspensions that are actively dividing.
Workflow Overview:
Workflow for Propham treatment of callus or cell suspensions.
Step-by-Step Methodology:
Initiation: Select healthy, friable callus or a log-phase cell suspension culture.
Treatment Media Preparation: Prepare liquid culture medium appropriate for your species. After autoclaving and cooling to ~50°C, add the Propham stock solution to achieve a range of final concentrations. A suggested starting range for optimization is 10 µM to 500 µM .[7] Always include a control group with no Propham.
Treatment:
For Callus: Transfer ~1g of callus into flasks containing the Propham-supplemented liquid medium.
For Suspensions: Inoculate the Propham-supplemented liquid medium with an appropriate volume of your cell suspension.
Incubation: Place the cultures on an orbital shaker at an appropriate speed and temperature for your cell line. The treatment duration should be optimized; a starting point is 24, 48, and 72 hours .[1]
Washing and Recovery: After the treatment period, decant the Propham-containing medium. Wash the cells/callus twice with fresh, sterile liquid medium (without Propham).
Plating: Plate the washed callus or cells onto solid recovery medium.
Regeneration and Selection: Culture the plates under standard conditions for regeneration. Observe for morphological changes that may indicate polyploidy (e.g., larger, thicker leaves and stems).
Verification: After a suitable recovery and growth period, perform ploidy analysis on the regenerated plantlets.
Data Interpretation and Validation
Successful polyploidy induction must be rigorously validated. Relying on morphological changes alone is insufficient.
Ploidy Verification Techniques
Flow Cytometry: This is the most rapid and reliable method for determining ploidy level. It measures the relative DNA content of nuclei stained with a fluorescent dye.[1] Polyploid individuals will show a fluorescence peak at double the value of the diploid control.
Chromosome Counting: This definitive method involves arresting cells at metaphase (e.g., with a separate mitotic inhibitor), fixing the tissue, squashing it on a microscope slide, and counting the chromosomes under a high-power microscope.[1]
Stomatal Analysis: A common indirect method. Polyploid plants often exhibit larger stomata but at a lower density per unit leaf area compared to their diploid counterparts.[1] This can be a useful pre-screening tool.
Expected Morphological and Anatomical Changes in Induced Polyploids:
Characteristic
Diploid (Control)
Expected in Polyploid
Leaves
Normal size, thickness, and color
Larger, thicker, darker green
Stems
Normal diameter
Thicker, more robust
Stomata Size
Normal
Larger
Stomata Density
Normal
Lower
Growth Rate
Normal
Often slower, especially initially
Troubleshooting and Considerations of Phytotoxicity
Propham, like any herbicide, can be phytotoxic at high concentrations or with prolonged exposure.[8]
Low Survival Rate: If you observe high rates of tissue death, reduce the Propham concentration or shorten the treatment duration. The balance between effective mitotic inhibition and lethal toxicity is key.[9]
No Polyploids Induced: If no polyploids are detected, increase the concentration or exposure time. Ensure your starting material is actively dividing, as Propham only affects cells undergoing mitosis.
Chimeras: It is common to produce chimeras, which are plants with mixed ploidy levels (e.g., some diploid and some tetraploid tissues).[1] Sub-culturing from different parts of the regenerated plant may be necessary to isolate stable polyploid lines.
Contamination: Ensure all steps, especially the preparation and addition of the Propham stock solution, are performed under strict aseptic conditions.
Conclusion and Future Perspectives
iso-Propyl N-phenylcarbamate (Propham) represents a viable and mechanistically distinct alternative to colchicine for inducing polyploidy in plant cell cultures. Its unique mode of action, targeting the microtubule organizing centers, provides a valuable tool for researchers. The protocols outlined in this guide, while requiring species-specific optimization, offer a solid foundation for harnessing Propham's potential. By carefully controlling concentration and exposure time, and by employing rigorous validation techniques, scientists can effectively utilize this compound to advance crop breeding programs and enhance the production of valuable phytochemicals for the pharmaceutical and other industries.[10]
References
In vitro induction and identification of polyploid Neolamarckia cadamba plants by colchicine treatment. (2021). PMC - PubMed Central. [Link]
Effect of Polyploidy Induction on Natural Metabolite Production in Medicinal Plants. (n.d.). PMC. [Link]
Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat. (n.d.). ResearchGate. [Link]
Impact of Spontaneous Haploid Genome Doubling in Maize Breeding. (2020). PMC - NIH. [Link]
How do you dissolve chemicals in the culture medium? (2022). ResearchGate. [Link]
Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays. (n.d.). PubMed. [Link]
In vitro Ploidy Manipulation for Crop Improvement. (2020). PMC - NIH. [Link]
Abnormal mitosis and growth inhibition in Allium cepa roots Induced by propham and chlorpropham. (n.d.). ResearchGate. [Link]
Plant Tissue Culture Media Preparation. (n.d.). Colorado State University Publishing. [Link]
THE EFFECTS OF ISOPROPYL N-PHENYL CARBAMATE ON THE GREEN ALGA OEDOGONIUM CARDIACUM : I. Cell Division. (n.d.). PMC - NIH. [Link]
Induced Polyploidy: A Tool for Forage Species Improvement. (n.d.). MDPI. [Link]
In Vitro Induction of Polyploidy by Colchicine in the Protocorm of the Orchid Dendrobium wardianum Warner. (n.d.). ResearchGate. [Link]
Plant phytotoxicity in the greenhouse. (2015). MSU Extension. [Link]
In Vitro Induction of Banana Autotetraploids by Colchicine Treatment of Micropropagated Diploids. (n.d.). ResearchGate. [Link]
Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. (2020). MDPI. [Link]
Phytotoxicity: Chemical Damage to Garden Plants. (2024). University of Maryland Extension. [Link]
EXPLORING IN VITRO POLYPLOIDIZATION IN CHRYSANTHEMUM CULTIVARS: EFFECTS OF COLCHICINE CONCENTRATIONS ON MORPHOLOGICAL AND P. (n.d.). SABRAO Journal of Breeding and Genetics. [Link]
Mitotic Disruption and Cytoskeletal Alterations Induced by Acorus calamus Essential Oil: Implications for Bioherbicidal Potential. (n.d.). MDPI. [Link]
Doubling the chromosome number of Salvia hains using colchicine: Evaluation of morphological traits of recovered plants. (2011). Academic Journals. [Link]
Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants. (2019). PMC - NIH. [Link]
The toxicity of antibiotics to plant cell cultures. (n.d.). PubMed. [Link]
Disruption of microtubules in plants suppresses macroautophagy and triggers starch excess-associated chloroplast autophagy. (n.d.). PMC - PubMed Central. [Link]
Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. (2023). PMC - NIH. [Link]
Induction of Polyploidy in Citrus Rootstocks through In Vitro Colchicine Treatment of Seed-Derived Explants. (2023). MDPI. [Link]
Phytotoxicity of glyphosate in the germination of Pisum sativum and its effect on germinated seedlings. (n.d.). PMC - NIH. [Link]
The ULTIMATE GUIDE to Making Tissue Culture Media. (2024). YouTube. [Link]
Research Progress of Chromosome Doubling and 2n Gametes of Ornamental Plants. (2023). MDPI. [Link]
Mechanisms of Self-Organization of Cortical Microtubules in Plants Revealed by Computational Simulations. (n.d.). PMC - NIH. [Link]
In Vitro Polyploidy Induction of Longshan Lilium lancifolium from Regenerated Shoots and Morphological and Molecular Characterization. (n.d.). NIH. [Link]
Application Notes and Protocols for Investigating iso-Propyl m-trifluoromethylcarbanilate as a Mitotic Inhibitor
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unraveling a Potential New Antimitotic Agent Mitotic inhibitors are a cornerstone of cancer chemoth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unraveling a Potential New Antimitotic Agent
Mitotic inhibitors are a cornerstone of cancer chemotherapy and cell biology research, primarily by disrupting the function of microtubules, which are essential for cell division.[1][2] These agents can induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[1] The carbanilate herbicide family, including Propham (isopropyl N-phenylcarbamate or IPC), is known to disrupt mitosis in plant cells, not by depolymerizing microtubules, but by affecting the microtubule-organizing centers (MTOCs), leading to abnormal spindle formation.[3]
This document provides a comprehensive guide for the investigation of iso-Propyl m-trifluoromethylcarbanilate , a structural analog of Propham, as a potential mitotic inhibitor for research applications. The trifluoromethyl group is known to enhance metabolic stability and binding affinity in bioactive molecules.[4] Given the absence of extensive literature on this specific compound's activity in mammalian cells, this guide is structured as a framework for its initial characterization. We will proceed from its fundamental chemical properties to detailed protocols for assessing its efficacy and elucidating its mechanism of action.
Store in a tightly sealed container in a cool, dry place.[5]
Protect from light to prevent potential photodecomposition.[7]
Hypothesized Mechanism of Action
Based on its structural similarity to Propham (IPC), it is hypothesized that iso-Propyl m-trifluoromethylcarbanilate does not function as a classic microtubule-depolymerizing agent. Instead, it may disrupt the integrity and function of the centrosome, the primary MTOC in mammalian cells. This could lead to defects in mitotic spindle assembly, resulting in mitotic arrest.
Application Note & Protocol: Bioassay for Evaluating the Cellular Effects of iso-Propyl m-trifluoromethylcarbanilate
Introduction: Rationale for a Cell-Based Mitotic Disruption Assay iso-Propyl m-trifluoromethylcarbanilate is a synthetic compound belonging to the phenylcarbamate family. While specific biological data for this molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale for a Cell-Based Mitotic Disruption Assay
iso-Propyl m-trifluoromethylcarbanilate is a synthetic compound belonging to the phenylcarbamate family. While specific biological data for this molecule is nascent, its structural similarity to known herbicides such as Propham (isopropyl-N-phenyl carbamate) provides a strong rationale for investigating its effects on cell division. Propham is recognized for its role in disrupting microtubule organizing centers (MTOCs), which leads to aberrant spindle formation and ultimately, mitotic arrest.[1][2] Furthermore, the incorporation of a trifluoromethyl (CF3) group, a common moiety in modern drug design, is known to enhance lipophilicity, metabolic stability, and target engagement, potentially amplifying the biological activity of the parent molecule.[3][4]
This application note details a robust, two-tiered bioassay protocol designed to first assess the cytotoxic and anti-proliferative effects of iso-Propyl m-trifluoromethylcarbanilate on a model cancer cell line and subsequently to investigate its specific impact on microtubule organization and mitotic progression. This comprehensive approach will provide valuable insights into the compound's mechanism of action and its potential as a novel therapeutic agent.
Tier 1: Assessment of Cytotoxicity and Anti-Proliferative Activity
The initial tier of this bioassay utilizes a standard colorimetric method, the MTT assay, to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
Cell Seeding:
Harvest sub-confluent HeLa cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
Incubate the plate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of iso-Propyl m-trifluoromethylcarpanilate in DMSO.
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5%.
Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Paclitaxel).
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
Incubate the plate for 48 hours.
MTT Assay:
Prepare a 5 mg/mL stock solution of MTT in PBS.
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5 minutes on an orbital shaker.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Tier 2: Analysis of Microtubule Integrity and Mitotic Index
This second tier employs immunofluorescence microscopy to visualize the microtubule network and assess the mitotic index, providing a more direct evaluation of the compound's effect on the cytoskeleton.
Sterilize 12 mm glass coverslips with 70% ethanol and place one in each well of a 24-well plate.
Seed HeLa cells onto the coverslips at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
Treat the cells with iso-Propyl m-trifluoromethylcarbanilate at concentrations determined to be effective from the MTT assay (e.g., the IC50 concentration) for 24 hours. Include a vehicle control.
Fixation and Permeabilization:
Wash the cells twice with PBS.
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
Wash three times with PBS.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Wash three times with PBS.
Blocking and Antibody Incubation:
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
Incubate the cells with mouse anti-α-tubulin primary antibody (diluted 1:1000 in 1% BSA/PBS) overnight at 4°C.
Wash three times with PBS.
Incubate with Alexa Fluor 488 conjugated goat anti-mouse secondary antibody (diluted 1:1000 in 1% BSA/PBS) for 1 hour at room temperature in the dark.
Wash three times with PBS.
Nuclear Staining and Mounting:
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
Wash twice with PBS.
Mount the coverslips onto glass slides using a drop of mounting medium.
Imaging and Analysis:
Visualize the cells using a fluorescence microscope.
Capture images of the microtubule network (green channel) and nuclei (blue channel).
Quantify the mitotic index by counting the number of cells with condensed and fragmented nuclei (indicative of mitotic arrest) as a percentage of the total number of cells.
Data Presentation and Expected Outcomes
Quantitative Data Summary
Assay
Parameter
Expected Outcome with Active Compound
MTT Assay
IC50 (µM)
A dose-dependent decrease in cell viability, allowing for the calculation of the half-maximal inhibitory concentration.
Immunofluorescence
Mitotic Index (%)
A significant increase in the percentage of cells in mitosis compared to the vehicle control.
Immunofluorescence
Microtubule Phenotype
Disrupted or abnormal mitotic spindles; disorganized microtubule arrays.
Visual Representation of Experimental Workflow
Caption: Workflow for the two-tiered bioassay of iso-Propyl m-trifluoromethylcarbanilate.
Trustworthiness and Self-Validation
The proposed protocol incorporates several internal controls to ensure the validity of the results. The MTT assay includes both a vehicle control to account for any effects of the solvent and a positive control to confirm the assay is performing as expected. In the immunofluorescence experiment, the vehicle control provides a baseline for normal microtubule morphology and mitotic index. The use of a well-characterized cell line and commercially available, validated antibodies further enhances the reliability of the data.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the initial biological evaluation of iso-Propyl m-trifluoromethylcarbanilate. By systematically assessing its impact on cell viability and directly visualizing its effects on the microtubule cytoskeleton, researchers can gain crucial insights into its mechanism of action. The findings from this bioassay will serve as a foundation for further preclinical development and optimization of this promising compound.
References
The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2023). MDPI. [Link]
Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). ResearchGate. [Link]
Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2024). National Institutes of Health. [Link]
Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. (2021). ResearchGate. [Link]
Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. (2016). ResearchGate. [Link]
Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. (1993). PubMed. [Link]
Application Notes and Protocols for iso-Propyl m-trifluoromethylcarbanilate in Weed Science Research
Prepared for: Researchers, scientists, and professionals in weed science and herbicide development. Introduction: Unveiling the Herbicidal Potential of a Novel Carbanilate iso-Propyl m-trifluoromethylcarbanilate is a car...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, scientists, and professionals in weed science and herbicide development.
Introduction: Unveiling the Herbicidal Potential of a Novel Carbanilate
iso-Propyl m-trifluoromethylcarbanilate is a carbanilate compound with potential applications in weed science.[1] Structurally related to a class of herbicides with diverse mechanisms of action, this molecule presents an intriguing subject for efficacy screening and mode of action studies. The presence of a trifluoromethyl group is known to significantly alter the physicochemical properties of bioactive molecules, potentially enhancing metabolic stability, lipophilicity, and target binding affinity.[2][3][4]
This document provides a comprehensive guide for researchers investigating the herbicidal properties of iso-Propyl m-trifluoromethylcarbanilate. Recognizing the dual potential modes of action within the carbanilate family—mitosis inhibition and photosynthesis inhibition—this guide offers detailed protocols to explore both pathways. By understanding the causality behind experimental choices and adhering to rigorous scientific standards, researchers can effectively characterize the herbicidal profile of this compound.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to designing robust experiments.
Soluble in organic solvents such as acetone, methanol, and DMSO.
Inferred from related compounds
Safety Precautions
As a novel research compound, a specific Safety Data Sheet (SDS) for iso-Propyl m-trifluoromethylcarbanilate may not be readily available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
For reference, the SDS for a related compound, Isopropyl alcohol, indicates it is a flammable liquid and may cause serious eye irritation and drowsiness.[5][6]
Experimental Framework: A Dual-Hypothesis Approach
The carbanilate class of herbicides exhibits at least two distinct modes of action. Therefore, the experimental design for iso-Propyl m-trifluoromethylcarbanilate should address both possibilities.
Caption: Dual-hypothesis workflow for investigating the herbicidal activity of iso-Propyl m-trifluoromethylcarbanilate.
Protocols: From Stock Solutions to Cellular Insights
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
Materials:
iso-Propyl m-trifluoromethylcarbanilate
Analytical balance
Volumetric flasks
Dimethyl sulfoxide (DMSO) or acetone
Pipettes
Protocol:
Determine the desired stock concentration. A common starting concentration for herbicide screening is 100 mM.
Weigh the compound accurately using an analytical balance and transfer it to a volumetric flask.
Add a small amount of solvent (e.g., DMSO or acetone) to dissolve the compound completely. Gentle warming or sonication may be required.
Bring the solution to the final volume with the solvent.
Store the stock solution in a tightly sealed, amber glass vial at -20°C to prevent degradation.
Whole-Plant Efficacy Assay (Greenhouse)
This initial assay determines the herbicidal activity of the compound on target weed species and can provide clues about the mode of action based on visual symptoms.
Materials:
Pots filled with a suitable soil mix
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria viridis (green foxtail))
Seeds of a tolerant crop species (e.g., Zea mays (corn), Glycine max (soybean))
Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)
Surfactant (e.g., non-ionic surfactant at 0.25% v/v)
Protocol:
Plant seeds of the selected weed and crop species in pots and allow them to grow to the 2-4 leaf stage.
Prepare a series of herbicide dilutions from the stock solution. A common range for initial screening is 0.1, 1, 10, 100, and 1000 µM. Include a control group treated with solvent and surfactant only.
Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring even coverage.
Return the plants to the growth chamber or greenhouse.
Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Record symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and morphological changes.
At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights to quantify the dose-response relationship.
Symptom
Potential Mode of Action
Stunted growth, swollen or club-shaped roots, brittle stems
Mitosis Inhibition
Chlorosis followed by necrosis, primarily on treated leaves
Photosynthesis Inhibition
Mode of Action Investigation: Mitosis Inhibition
If the whole-plant assay suggests mitosis inhibition, the following protocol can be used for further investigation.
Protocol: Root Growth Inhibition Assay
Germinate seeds of a sensitive species (e.g., Arabidopsis thaliana or a susceptible grass) on agar plates containing a range of iso-Propyl m-trifluoromethylcarbanilate concentrations.
Incubate the plates vertically in a growth chamber to allow for root growth along the agar surface.
Measure root length at daily intervals for 5-7 days.
Observe root morphology for swelling or club-shaped root tips, which are characteristic of microtubule-disrupting herbicides.[7]
Protocol: Microscopic Analysis of Root Tip Cells
Treat seedlings with an effective concentration of the herbicide determined from the root growth assay.
Excise root tips and fix them in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol).
Prepare slides for microscopy using standard histological techniques (e.g., paraffin embedding and sectioning, or whole-mount preparations).
Stain the cells to visualize chromosomes and microtubules (e.g., DAPI for DNA and immunofluorescence for tubulin).
Observe the mitotic stages under a fluorescence microscope. Look for disruptions in the mitotic spindle, chromosome misalignment, and the absence of a normal metaphase plate, which are indicative of mitosis inhibition.[8][9]
Caption: Putative mechanism of mitosis inhibition by a carbanilate herbicide.
Mode of Action Investigation: Photosynthesis Inhibition
If the initial symptoms point towards photosynthesis inhibition, chlorophyll fluorescence is a rapid and non-invasive technique to confirm this mode of action.[10][11][12][13]
Protocol: Chlorophyll Fluorescence Assay
Treat plants (at the 2-4 leaf stage) with a range of herbicide concentrations as described in the whole-plant assay.
At various time points after treatment (e.g., 1, 3, 6, 24, and 48 hours), measure chlorophyll fluorescence using a portable fluorometer.
Dark-adapt the leaves for at least 20 minutes before taking measurements.
Measure the key fluorescence parameters:
Fv/Fm: The maximum quantum yield of photosystem II (PSII). A decrease in Fv/Fm indicates stress on PSII.
Yield (Y(II)): The effective quantum yield of PSII photochemistry. A reduction in this parameter signifies a decrease in the efficiency of light use for photosynthesis.
Compare the fluorescence parameters of treated plants to the control group. A rapid decrease in Fv/Fm and Y(II) is a strong indicator of PSII inhibition.[10][12]
Caption: Putative mechanism of photosynthesis inhibition by a carbanilate herbicide.
Analytical Quantification in Plant Tissues
Quantifying the amount of the herbicide in plant tissues is essential for understanding uptake, translocation, and metabolism, which can explain selectivity between species. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[14][15][16]
Protocol: HPLC-MS/MS Analysis
Harvest plant tissue (e.g., leaves, roots) from treated and control plants at various time points.
Freeze the tissue immediately in liquid nitrogen and store at -80°C until analysis.
Homogenize the frozen tissue and extract the compound using a suitable solvent (e.g., acetonitrile).
Clean up the extract to remove interfering substances using techniques like solid-phase extraction (SPE).
Analyze the cleaned extract using an HPLC-MS/MS system.
HPLC: Separate the parent compound from its potential metabolites.
MS/MS: Detect and quantify the compound with high specificity and sensitivity based on its mass-to-charge ratio and fragmentation pattern.
Develop a calibration curve using analytical standards of iso-Propyl m-trifluoromethylcarbanilate to accurately quantify the concentration in the plant extracts.
Data Interpretation and Further Research
The data generated from these protocols will provide a comprehensive profile of the herbicidal activity of iso-Propyl m-trifluoromethylcarbanilate. A clear dose-response relationship from the whole-plant assay will establish its efficacy. The mode of action studies will elucidate the primary physiological process it disrupts. Analytical quantification will shed light on its behavior within the plant.
Further research could explore:
Metabolism studies: Identifying the metabolic pathways of the herbicide in tolerant and susceptible species.
Field trials: Evaluating its efficacy under real-world agricultural conditions.
Resistance studies: Investigating the potential for weeds to develop resistance.
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the potential of iso-Propyl m-trifluoromethylcarbanilate as a novel herbicide, contributing valuable knowledge to the field of weed science.
References
Ali, S., & Khan, N. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 529. [Link]
Arvalis, & Veille-Techno. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
Barbagallo, D., et al. (2022). Colorimetric and Chlorophyll Fluorescence Assays for Fast Detection and Selection of Transgenic Events of Cotton, Cowpea, Soybean and Common Bean Expressing the Atahas Gene. Plant Breeding and Biotechnology, 10(2), 123-135. [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
CID Bio-Science. (2023, January 25). Chlorophyll Fluorescence: Importance and Applications. Retrieved from [Link]
Elmore, C. L. (n.d.). Cell Division Inhibitors. University of California, Davis. [Link]
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
JoVE. (2022, September 21). Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds | Protocol Preview [Video]. YouTube. [Link]
Moreland, D. E., & Hussey, P. J. (1973). The biochemistry of compounds with anti-microtubule activity in plant cells. Pesticide Biochemistry and Physiology, 3(1-3), 1-30. [Link]
National Center for Biotechnology Information. (n.d.). Isopropyl m-trifluoromethylcarbanilate. PubChem Compound Database. Retrieved from [Link]
Singh, S., & Singh, M. (2015). Effect of Timing and Rates of Application of Glyphosate and Carfentrazone Herbicides and Their Mixtures on the Control of Some Broadleaf Weeds in. HortScience, 50(1), 113-118. [Link]
T3DB. (n.d.). Propham (T3D1002). Retrieved from [Link]
University of California, Davis. (n.d.). Microtubule Assembly Inhibitors. Herbicide Symptoms. Retrieved from [Link]
USDA ARS. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Retrieved from [Link]
WSSA. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
Zand, E., et al. (2007). A Rapid and Simple Bioassay Method for Herbicide Detection. Asian Journal of Plant Sciences, 6(7), 1104-1108. [Link]
3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDES IN VEGETABLES. 22(4), 385–394. [Link]
Association for Biology Laboratory Education. (n.d.). Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis. Retrieved from [Link]
BioOne Complete. (n.d.). Herbicides as Probes in Plant Biology. Retrieved from [Link]
Cambridge Core. (2017, June 12). Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance. Weed Science, 29(3), 333-339. [Link]
MDPI. (2023, December 20). Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures. Plants, 13(1), 1. [Link]
MDPI. (2022, June 29). Economical Evaluation of Reduced Herbicide Doses Application Rates to Control Phalaris brachystachys (Short-Spiked Canary Grass) in a Biennial Wheat–Sunflower Rotation in Mediterranean Dryland: A Modelling Approach. Agronomy, 12(7), 1569. [Link]
MDPI. (n.d.). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. Retrieved from [Link]
NIH. (n.d.). Mutation or Drug-Dependent Microtubule Disruption Causes Radial Swelling without Altering Parallel Cellulose Microfibril Deposition in Arabidopsis Root Cells. The Plant Cell, 14(6), 1385–1400. [Link]
Pertanika. (n.d.). Efficacy and Cost-Effectiveness of Three Broad-Spectrum Herbicides to Control Weeds in Immature Oil Palm Plantation. Retrieved from [Link]
ResearchGate. (n.d.). An assay for screening anti-mitotic activity of herbal extracts. Retrieved from [Link]
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Scirp.org. (n.d.). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. Retrieved from [Link]
Southeast Research-Extension Center. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]
WUR eDepot. (n.d.). On the optimization of low dosage application systems: Improvement of dose advice and early detection of herbicidal effects. Retrieved from [Link]
Journal of Plant Protection Research. (n.d.). Evaluation of selected parameters of photosynthesis as herbicide stress indicators on the example of glyphosate. Retrieved from [Link]
Analytical Methods (RSC Publishing). (n.d.). Determination of herbicide pyraclonil residue in rice, soil and water using high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
Application Notes and Protocols for iso-Propyl m-trifluoromethylcarbanilate: A Guide for Plant Biology and Drug Development Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of iso-Propyl m-trifluoromethylcarbanilate as a plant growth regulator. This document detai...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of iso-Propyl m-trifluoromethylcarbanilate as a plant growth regulator. This document details its mechanism of action, provides protocols for its application and analysis of its effects, and includes relevant technical data to support experimental design.
Introduction and Chemical Profile
iso-Propyl m-trifluoromethylcarbanilate, also known as Isopropyl N-(3-(trifluoromethyl)phenyl)carbamate, is a member of the carbanilate chemical class.[1] Carbanilates are recognized for their herbicidal and plant growth regulatory properties. The inclusion of a trifluoromethyl group on the phenyl ring is a key structural feature that can enhance metabolic stability and herbicidal activity.[1]
Mechanism of Action: Disruption of Mitotic Cell Division
iso-Propyl m-trifluoromethylcarbanilate functions as a mitotic inhibitor, specifically targeting the organization of microtubules during cell division.[2] Unlike some microtubule-disrupting agents that cause depolymerization, carbanilates like the closely related compound isopropyl-N-phenyl carbamate (IPC) do not depolymerize plant microtubules. Instead, they induce damage to the microtubule-organizing centers (MTOCs).[2]
This damage to the MTOCs leads to a cascade of failures in the mitotic process, including:
MTOC Fragmentation: The primary organizing centers for microtubule nucleation become fragmented.[2]
Spindle Pole Splitting: The poles of the mitotic spindle, crucial for chromosome segregation, split and become disorganized.[2]
Abnormal Spindle Formation: Consequently, a functional bipolar spindle fails to form, leading to aberrant chromosome alignment and segregation.[2]
This disruption of microtubule organization ultimately halts cell division in the meristematic tissues of plants, such as root and shoot tips, leading to growth inhibition.
Caption: Mechanism of action of iso-Propyl m-trifluoromethylcarbanilate.
Expected Phenotypic Effects in Plants
Application of iso-Propyl m-trifluoromethylcarbanilate is expected to produce phenotypes consistent with the disruption of cell division in meristematic regions. These include:
Stunted Growth: Inhibition of cell division in apical meristems leads to a general reduction in plant height and overall biomass.
Swollen or Clubbed Root Tips: Disruption of organized cell division and expansion in the root apical meristem results in a characteristic swelling at the root tips.
Inhibited Seedling Emergence: For pre-emergent applications, the compound can prevent seedlings from successfully emerging from the soil due to the inability of the embryonic root and shoot to develop properly.
Reduced Root Elongation: A primary and quantifiable effect is the significant inhibition of primary root growth.
Application Protocols for Research
The following protocols are designed for laboratory and greenhouse settings to evaluate the plant growth regulatory effects of iso-Propyl m-trifluoromethylcarbanilate.
Preparation of Stock and Working Solutions
Rationale: Accurate and consistent preparation of solutions is critical for reproducible results. Due to the low water solubility of many carbanilates, a solvent such as DMSO or ethanol is typically required for the initial stock solution.
Materials:
iso-Propyl m-trifluoromethylcarbanilate (solid)
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
Sterile deionized water
Sterile volumetric flasks and pipettes
Magnetic stirrer and stir bar
Protocol:
Prepare a 10 mM Stock Solution:
Calculate the mass of iso-Propyl m-trifluoromethylcarbanilate needed for your desired volume of 10 mM stock solution (Molar Mass = 247.21 g/mol ). For example, for 10 mL of a 10 mM stock, weigh out 2.4721 mg.
Dissolve the weighed compound in a small volume of DMSO or ethanol in a volumetric flask.
Bring the solution to the final volume with the same solvent.
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Prepare Working Solutions:
Dilute the 10 mM stock solution with sterile deionized water or plant growth medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
Important: Ensure the final concentration of the solvent (DMSO or ethanol) in the working solutions is consistent across all treatments, including the control, and is at a level that does not affect plant growth (typically ≤ 0.1%).
Prepare fresh working solutions for each experiment.
In Vitro Root Elongation Assay using Arabidopsis thaliana
Rationale: Arabidopsis thaliana is a model organism with a rapid life cycle and well-characterized development, making it ideal for in vitro screening of growth regulators. Root elongation is a highly sensitive and easily quantifiable parameter for assessing the effects of mitotic inhibitors.
Materials:
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
Petri plates (9 cm) containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
iso-Propyl m-trifluoromethylcarbanilate working solutions
Sterile filter paper
Forceps
Growth chamber (22°C, 16h light/8h dark cycle)
Scanner and image analysis software (e.g., ImageJ)
Protocol:
Seed Sterilization and Plating:
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
Pipette individual seeds onto the surface of the MS agar plates, spacing them approximately 1 cm apart.
Treatment Application:
After 3-4 days of growth, when the primary root is visible, transfer the seedlings to new MS agar plates containing the various concentrations of iso-Propyl m-trifluoromethylcarbanilate.
Include a control plate with the same concentration of solvent used in the working solutions.
Data Collection and Analysis:
Place the plates vertically in the growth chamber to allow for straight root growth.
After 5-7 days of treatment, scan the plates at a high resolution.
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.
Calculate the average root length and standard deviation for each treatment.
Express the data as a percentage of the control and generate a dose-response curve.
Microscopic Analysis of Mitotic Disruption in Root Tips
Rationale: To directly observe the effects of iso-Propyl m-trifluoromethylcarbanilate on cell division, microscopic analysis of the root apical meristem is necessary. This protocol allows for the visualization of chromosomes and the mitotic spindle.
Materials:
Onion ( Allium cepa) bulbs or other suitable plant material with actively growing roots
iso-Propyl m-trifluoromethylcarbanilate working solutions
Fixative (e.g., Farmer's fixative: 3 parts ethanol: 1 part glacial acetic acid)
1 M Hydrochloric acid (HCl)
Stain (e.g., 2% aceto-orcein or Toluidine Blue O)
Microscope slides and coverslips
Forceps, scalpels, and needles
Water bath
Microscope with high-power objectives
Protocol:
Root Growth and Treatment:
Suspend onion bulbs over beakers of water to induce root growth.
Once roots are 2-3 cm long, transfer the bulbs to beakers containing the desired concentrations of iso-Propyl m-trifluoromethylcarbanilate for 24-48 hours. Include a control group in water with the appropriate solvent concentration.
Fixation and Hydrolysis:
Excise the terminal 1-2 mm of the root tips and immediately place them in the fixative for at least 1 hour (can be stored in the fixative at 4°C for longer periods).
Rinse the root tips with distilled water.
Place the root tips in 1 M HCl in a watch glass and incubate in a 60°C water bath for 5-10 minutes to hydrolyze the middle lamella.
Carefully rinse the root tips with distilled water.
Staining and Slide Preparation:
Place a hydrolyzed root tip on a clean microscope slide in a drop of stain.
Use a scalpel to macerate the root tip, separating the cells.
Gently lower a coverslip over the preparation.
Place a piece of filter paper over the coverslip and apply gentle, even pressure with your thumb to squash the cells into a single layer.
Microscopic Observation:
Examine the slide under the microscope, starting with low power to locate the meristematic region (small, square cells with large nuclei).
Switch to high power to observe the different stages of mitosis.
In the treated samples, look for abnormalities such as c-metaphase (scattered condensed chromosomes), multipolar spindles, and chromosome bridges.
Quantify the mitotic index (percentage of cells in mitosis) and the percentage of cells with mitotic abnormalities for each treatment.
Application Notes and Protocols for iso-Propyl m-trifluoromethylcarbanilate in Microtubule Disruption Studies
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Unveiling a Potential New Player in Microtubule Research Microtubules, dynamic polymers of α- and β-tubulin, are cri...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Potential New Player in Microtubule Research
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anticancer drug development. Phenylcarbamates are a class of compounds known to interfere with microtubule-dependent processes, particularly in plant cells. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1] Therefore, iso-Propyl m-trifluoromethylcarbanilate represents a compound of significant interest for its potential as a novel microtubule-disrupting agent.
This guide provides a comprehensive overview of the hypothesized mechanism of action of iso-Propyl m-trifluoromethylcarbanilate and detailed protocols for its application in cell-based microtubule disruption studies.
Contrary to classic microtubule poisons like colchicine that induce widespread depolymerization, phenylcarbamates such as IPC exhibit a more nuanced mechanism. Studies have shown that IPC does not cause a massive breakdown of existing microtubules but rather disrupts the function of Microtubule Organizing Centers (MTOCs), such as the centrosome.[2] This leads to defects in the formation of the mitotic spindle.[2]
The primary consequences of this MTOC-centric disruption are the fragmentation and splitting of spindle poles, resulting in the formation of abnormal, often multipolar, mitotic spindles.[2] This ultimately triggers a mitotic catastrophe and induces apoptosis. The trifluoromethyl group on the phenyl ring is anticipated to enhance the lipophilicity and binding interactions of the molecule, potentially leading to increased potency compared to its non-fluorinated analogs.[1][3]
Caption: Hypothesized mechanism of iso-Propyl m-trifluoromethylcarbanilate.
Essential Protocols for Characterization
The following protocols are designed as self-validating systems, providing a logical workflow from initial cytotoxicity screening to detailed mechanistic investigation.
Protocol 1: Assessment of Cytotoxicity (Cell Viability Assay)
Purpose: To determine the concentration-dependent effect of iso-Propyl m-trifluoromethylcarbanilate on the viability of a selected cell line. This provides the IC50 (half-maximal inhibitory concentration) value, which is crucial for designing subsequent experiments.
Recommended Cell Lines:
HeLa (human cervical cancer)
A549 (human lung carcinoma)
MCF-7 (human breast adenocarcinoma)
Materials:
iso-Propyl m-trifluoromethylcarbanilate
Selected cancer cell line
Complete culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Resazurin-based viability reagent (e.g., PrestoBlue™) or MTT reagent
Plate reader (fluorescence or absorbance)
Step-by-Step Methodology:
Cell Seeding:
Trypsinize and count cells.
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of iso-Propyl m-trifluoromethylcarbanilate in DMSO.
Perform serial dilutions in complete medium to prepare 2X working solutions.
Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
Incubate for 48-72 hours.
Viability Assessment (Resazurin method):
Add 10 µL of the resazurin-based reagent to each well.
Incubate for 1-4 hours at 37°C.
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).
Data Analysis:
Subtract the background fluorescence (media only).
Normalize the data to the vehicle control (100% viability).
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Parameter
Recommendation
Cell Seeding Density
5,000 - 10,000 cells/well
Compound Concentration Range
1 nM - 100 µM (logarithmic dilutions)
Incubation Time
48 - 72 hours
Replicates
Minimum of 3 biological replicates
Protocol 2: Visualization of Microtubule Disruption (Immunofluorescence Microscopy)
Purpose: To visually assess the impact of iso-Propyl m-trifluoromethylcarbanilate on the microtubule network and mitotic spindle architecture.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
Cells grown on sterile glass coverslips in a 24-well plate
iso-Propyl m-trifluoromethylcarbanilate
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
0.1% Triton X-100 in PBS
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody: Mouse anti-α-tubulin
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
DAPI (4',6-diamidino-2-phenylindole)
Mounting medium
Confocal microscope
Step-by-Step Methodology:
Cell Culture and Treatment:
Seed cells on coverslips and allow them to attach for 24 hours.
Treat cells with iso-Propyl m-trifluoromethylcarbanilate at a concentration around the IC50 value for 16-24 hours.
Fixation and Permeabilization:
Wash cells gently with PBS.
Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
Wash three times with PBS.
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
Blocking and Staining:
Wash three times with PBS.
Block with 5% BSA in PBS for 1 hour at room temperature.
Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
Wash three times with PBS.
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
Mounting and Imaging:
Wash three times with PBS.
Incubate with DAPI solution for 5 minutes to counterstain the nuclei.
Wash once with PBS.
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Image using a confocal microscope.
Expected Results: In contrast to untreated cells displaying a well-organized microtubule network and bipolar mitotic spindles, cells treated with iso-Propyl m-trifluoromethylcarbanilate are expected to show disorganized microtubules and a significant increase in mitotic cells with abnormal, multipolar spindles.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Purpose: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and to determine if iso-Propyl m-trifluoromethylcarbanilate induces cell cycle arrest at a specific phase, typically G2/M for microtubule-targeting agents.[2]
Caption: Expected G2/M cell cycle arrest induced by the compound.
Materials:
Cells cultured in 6-well plates
iso-Propyl m-trifluoromethylcarbanilate
70% ice-cold ethanol
PBS
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Step-by-Step Methodology:
Cell Treatment and Harvesting:
Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
Harvest both adherent and floating cells.
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
Fixation:
Resuspend the cell pellet in 500 µL of PBS.
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate at -20°C for at least 2 hours (can be stored for weeks).
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
Wash the cell pellet with PBS.
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Expected Results: A dose-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations, indicates cell cycle arrest due to mitotic disruption.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Oliver, J. M., Krawiec, J. A., & Berlin, R. D. (1978). A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts. Experimental Cell Research, 116(1), 229–237. [Link]
Xu, Z., Wang, Y., & Chen, K. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6143–6154. [Link]
Blume, Y. B., Yemets, A. I., & Nyporko, A. Y. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. Cell Biology International, 32(3), 356–362. [Link]
"iso-Propyl m-trifluoromethylcarbanilate" stability in aqueous solutions
Welcome to the technical support center for iso-Propyl m-trifluoromethylcarbanilate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for iso-Propyl m-trifluoromethylcarbanilate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find answers to frequently asked questions and troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of iso-Propyl m-trifluoromethylcarbanilate in aqueous solutions?
As a carbamate ester, iso-propyl m-trifluoromethylcarbanilate is susceptible to hydrolysis in aqueous environments. The stability of carbamates is significantly influenced by the pH of the solution. Generally, carbamates exhibit greater stability in acidic to neutral conditions and are prone to degradation under alkaline conditions.
The presence of the trifluoromethyl group at the meta-position of the phenyl ring is expected to impact the compound's stability. This electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, iso-propyl m-trifluoromethylcarbanilate is likely to be less stable than its non-substituted analog, propham (isopropyl carbanilate).
Q2: What is the primary degradation pathway for iso-propyl m-trifluoromethylcarbanilate in aqueous solutions?
The principal degradation route for iso-propyl m-trifluoromethylcarbanilate in aqueous media is the hydrolysis of the carbamate ester linkage. This reaction yields 3-(trifluoromethyl)aniline, isopropanol, and carbon dioxide as the final degradation products.
The reaction can be catalyzed by both acid and base, although base-catalyzed hydrolysis is typically much faster for carbamates.
Figure 1. Proposed degradation pathway of iso-propyl m-trifluoromethylcarbanilate.
Q3: How does pH affect the stability of iso-propyl m-trifluoromethylcarbanilate?
The rate of hydrolysis of iso-propyl m-trifluoromethylcarbanilate is highly dependent on the pH of the aqueous solution.
Acidic Conditions (pH < 7): The compound is expected to be relatively stable. Acid-catalyzed hydrolysis can occur, but the rate is generally slow.
Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis (neutral hydrolysis) will occur at a moderate rate.
Alkaline Conditions (pH > 7): The compound will degrade rapidly due to base-catalyzed hydrolysis. The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon of the carbamate.
The overall observed rate of hydrolysis (k_obs) can be described by the following equation:
k_obs = k_acid[H⁺] + k_neutral + k_base[OH⁻]
Where:
k_acid is the second-order rate constant for acid-catalyzed hydrolysis.
k_neutral is the pseudo-first-order rate constant for neutral hydrolysis.
k_base is the second-order rate constant for base-catalyzed hydrolysis.
Based on data for similar carbanilates, a logarithmic plot of the hydrolysis rate constant versus pH would likely show a "V" or "U" shape, with the minimum rate in the acidic to neutral pH range.
pH Range
Expected Stability
Predominant Mechanism
1-4
High
Acid-catalyzed hydrolysis (slow)
5-7
Moderate
Neutral hydrolysis
8-10
Low
Base-catalyzed hydrolysis (fast)
>10
Very Low
Base-catalyzed hydrolysis (very fast)
Q4: I am observing rapid degradation of my compound even in neutral buffer. What could be the cause?
Several factors could contribute to the unexpected instability of iso-propyl m-trifluoromethylcarbanilate in your experiments:
Buffer Effects: Certain buffer species can act as nucleophiles and catalyze the hydrolysis of the carbamate. For example, phosphate and carbonate buffers have been shown to accelerate the degradation of some esters. It is advisable to use non-nucleophilic buffers such as MES, MOPS, or HEPES if you suspect buffer catalysis.
Temperature: The rate of hydrolysis is temperature-dependent. Ensure your experiments are conducted at a controlled and consistent temperature. Higher temperatures will accelerate degradation.
Purity of the Compound: Impurities in your sample of iso-propyl m-trifluoromethylcarbanilate could potentially catalyze its degradation.
Contaminants in Water: The presence of metal ions or other contaminants in the water used for your solutions could also influence the stability. Always use high-purity water (e.g., Milli-Q or equivalent).
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
Possible Causes and Solutions:
Inaccurate pH Measurement:
Solution: Calibrate your pH meter before each use with fresh, certified buffers. Ensure the pH of your solutions is measured at the same temperature as your experiment.
Temperature Fluctuations:
Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
Variable Solution Preparation:
Solution: Prepare all solutions fresh for each experiment. Use calibrated pipettes and volumetric flasks to ensure accurate concentrations.
Inadequate Mixing:
Solution: Ensure thorough mixing of the stock solution of iso-propyl m-trifluoromethylcarbanilate into the aqueous buffer. Due to its likely low water solubility, it may be necessary to use a small amount of a co-solvent like acetonitrile or DMSO to aid dissolution before diluting with buffer. Be mindful that the co-solvent concentration should be kept low (typically <1%) as it can affect the rate of hydrolysis.
Issue: Difficulty in quantifying the parent compound and its degradation products.
Possible Causes and Solutions:
Poor Chromatographic Resolution:
Solution: Develop a stability-indicating HPLC method. This involves selecting an appropriate column, mobile phase, and gradient to achieve baseline separation of the parent compound from all its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate) is a good starting point.
Low UV Absorbance:
Solution: The trifluoromethylphenyl group should provide a reasonable UV chromophore. Scan the UV spectrum of the parent compound and its expected primary degradation product, 3-(trifluoromethyl)aniline, to determine the optimal wavelength for detection. A diode array detector (DAD) is highly recommended to monitor multiple wavelengths and assess peak purity.
Adsorption to Vials or Tubing:
Solution: Iso-propyl m-trifluoromethylcarbanilate is a relatively hydrophobic molecule and may adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials can minimize this issue.
This protocol provides a general framework for an initial assessment of the stability of iso-propyl m-trifluoromethylcarbanilate in aqueous buffers at different pH values.
Materials:
iso-Propyl m-trifluoromethylcarbanilate
Acetonitrile (HPLC grade)
High-purity water (e.g., Milli-Q)
Buffer salts (e.g., for preparing pH 4, 7, and 9 buffers)
HPLC system with UV/DAD detector
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
pH meter
Temperature-controlled incubator
Procedure:
Preparation of Stock Solution:
Accurately weigh a known amount of iso-propyl m-trifluoromethylcarbanilate and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
Preparation of Buffer Solutions:
Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.
Initiation of Stability Study:
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 10-20 µg/mL. The final concentration of acetonitrile should be kept low (<1%).
Prepare a "time zero" sample by immediately quenching the reaction (e.g., by adding an equal volume of acetonitrile) and analyzing it by HPLC.
Incubate the remaining vials at a constant temperature (e.g., 25 °C or 40 °C).
Sample Analysis:
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, quench the reaction, and analyze by HPLC.
Data Analysis:
Calculate the percentage of iso-propyl m-trifluoromethylcarbanilate remaining at each time point relative to the time zero concentration.
Plot the natural logarithm of the concentration versus time. If the reaction follows first-order kinetics, the plot will be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (-k).
Figure 2. Workflow for preliminary aqueous stability assessment.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
Starting HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection: DAD at 254 nm (or the determined λmax)
Forced Degradation for Method Development:
To ensure the method is stability-indicating, you must perform forced degradation studies.[1] This involves subjecting the compound to harsh conditions to generate degradation products.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours (expect rapid degradation).
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid compound at 105 °C for 24 hours.
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is free from any co-eluting degradants.
References
This technical guide was compiled using information from various scientific sources. For further reading, please refer to the following:
Environmental Health Criteria 64: Carbamate Pesticides - A General Introduction. (1986).
Hydrolysis of Carbanilates:
Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.
Forced Degradation Studies:
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, V., & Reed, R. A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
Klick, S., Muijrers, P. H., & an der Meulen, F. (2005). Stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
Stability-Indicating HPLC Methods:
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
"iso-Propyl m-trifluoromethylcarbanilate" light sensitivity and storage conditions
Welcome to the technical support center for iso-Propyl m-trifluoromethylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for iso-Propyl m-trifluoromethylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and stability of this compound. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for iso-Propyl m-trifluoromethylcarbanilate?
To ensure the long-term stability of iso-Propyl m-trifluoromethylcarbanilate, it is crucial to store it under controlled conditions. Improper storage can lead to degradation, which may compromise experimental results.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes the rate of potential thermal degradation. While some carbanilates can decompose at elevated temperatures, refrigeration significantly slows down these processes.
Light
Protect from light
The aromatic ring and trifluoromethyl group can absorb UV light, potentially leading to photodegradation. Storing in an amber vial or in a dark location is essential.
Atmosphere
Inert atmosphere (e.g., Argon, Nitrogen)
While not always mandatory for short-term storage, an inert atmosphere can prevent oxidative degradation over extended periods.
Container
Tightly sealed container
Prevents exposure to moisture, which can lead to hydrolysis of the carbamate linkage, especially if acidic or basic contaminants are present.
Q2: How can I tell if my sample of iso-Propyl m-trifluoromethylcarbanilate has degraded?
Visual inspection is the first step. Any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or a change in consistency, may indicate degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products.
Q3: What are the likely degradation products of iso-Propyl m-trifluoromethylcarbanilate?
Based on the known degradation pathways of similar carbanilate and trifluoromethyl-aromatic compounds, the following degradation products are plausible:
Photodegradation Products: Exposure to UV light can lead to a variety of products through processes like photo-Fries rearrangement, hydrolysis of the carbamate bond, and ring coupling.[1]
Hydrolysis Products: The carbamate bond can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3-(trifluoromethyl)aniline and isopropanol.
Thermal Degradation Products: At elevated temperatures, carbanilates can decompose via cleavage of the carbamate bond to yield an isocyanate (3-(trifluoromethyl)phenyl isocyanate) and the corresponding alcohol (isopropanol).[2]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiments using iso-Propyl m-trifluoromethylcarbanilate.
This is a common issue that can often be traced back to the stability of the compound. Here’s a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for inconsistent experimental results.
Explanation of Troubleshooting Steps:
Review Storage and Handling: Were the storage recommendations followed diligently? Was the compound weighed out and handled under conditions that minimize light exposure?
Assess Purity: If you suspect degradation, a purity analysis is recommended. An HPLC chromatogram showing multiple peaks where there should be one, or new signals in an NMR spectrum, are strong indicators of degradation.
Consider Degradation Pathways:
If your experimental setup involves UV light or prolonged exposure to ambient light, photodegradation is a likely culprit.
If the compound was subjected to heating, thermal decomposition may have occurred.
If the compound was used in aqueous solutions, particularly at non-neutral pH, hydrolysis should be considered.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for iso-Propyl m-trifluoromethylcarbanilate based on known reactions of similar compounds.
Caption: Potential degradation pathways of iso-Propyl m-trifluoromethylcarbanilate.
Experimental Protocols
Protocol: Basic Photostability Assessment
This protocol provides a basic framework for assessing the photostability of iso-Propyl m-trifluoromethylcarbanilate, adapted from ICH Q1B guidelines.[3][4]
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
Materials:
iso-Propyl m-trifluoromethylcarbanilate (solid or in a solution of a photostable solvent)
Two sets of clear and amber glass vials
A calibrated light source capable of emitting both visible and UV light (as per ICH Q1B recommendations)
HPLC or GC system for purity analysis
Methodology:
Sample Preparation:
Accurately weigh a sufficient amount of the compound into both clear and amber vials.
If testing in solution, prepare a stock solution and aliquot it into the vials. Ensure the chosen solvent is transparent to the wavelengths of light being used and does not react with the compound.
Control Sample:
Wrap one set of clear vials completely in aluminum foil. These will serve as the "dark controls" to measure any degradation not caused by light.
Light Exposure:
Place the unwrapped clear vials and the dark control vials in a photostability chamber.
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH guidelines.[4]
Time Points:
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).
Analysis:
At each time point, analyze the contents of the light-exposed, dark control, and an unexposed control sample by a suitable stability-indicating method (e.g., HPLC).
Compare the purity of the light-exposed sample to the dark control and the initial sample. A significant decrease in the parent compound peak area and/or the appearance of new peaks in the light-exposed sample indicates photodegradation.
Data Interpretation:
No significant change: The compound is considered photostable under the tested conditions.
Degradation in light-exposed sample only: The compound is photolabile.
Degradation in both light-exposed and dark control: The degradation is likely not due to light and may be due to thermal stress or other factors.
References
Analysis and Characterization of Isopropyl Carbanilate Herbicide and Its Photoproducts. (URL not available)
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Arom
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
Thermal degradation of basic alkoxy carbanilates in gas Chromatograph. Chemical Papers. [Link]
Confirming the Tubulin Binding Site of iso-Propyl m-trifluoromethylcarbanilate: A Comparative Guide
For researchers and drug development professionals targeting the intricate microtubule cytoskeleton, understanding the precise binding site of a compound on tubulin is paramount. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals targeting the intricate microtubule cytoskeleton, understanding the precise binding site of a compound on tubulin is paramount. This guide provides an in-depth technical comparison and experimental framework for confirming the binding site of iso-propyl m-trifluoromethylcarbanilate, a compound belonging to the carbanilate class of microtubule-disrupting agents. Due to the limited direct research on this specific molecule, we will draw upon evidence from its structural analogs, namely phenylcarbamate herbicides like propham and chlorpropham, and contrast its hypothesized binding site with that of the well-characterized dinitroaniline herbicides.
The Dynamic Tubulin Dimer: A Key Oncological and Herbicidal Target
The αβ-tubulin heterodimer is the fundamental building block of microtubules, dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. The intricate process of microtubule polymerization and depolymerization is a tightly regulated cellular event, making it a prime target for therapeutic intervention, particularly in oncology and weed science. Molecules that interfere with tubulin dynamics can arrest cell division, leading to apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer, with the most recognized sites being the colchicine, vinca alkaloid, and taxane binding sites. However, other sites exist, particularly for herbicides that exhibit selective toxicity.
Hypothesized Binding Site of iso-Propyl m-trifluoromethylcarbanilate
iso-Propyl m-trifluoromethylcarbanilate is a member of the carbanilate family of herbicides. Its structural relatives, such as propham and chlorpropham, are known mitotic inhibitors that disrupt microtubule organization.[1][2] While the precise binding site of carbanilates on tubulin has been a subject of investigation, evidence suggests a mechanism distinct from the dinitroaniline herbicides like trifluralin.[3]
Current hypotheses point towards carbanilates interacting with β-tubulin , potentially in a region referred to as the benzamide binding site .[4] This is supported by studies on the effects of isopropyl-N-phenyl carbamate (IPC), which was shown to cause damage to microtubule organizing centers (MTOCs) rather than direct depolymerization of microtubules.[4][5] Furthermore, mutations in α-tubulin that confer resistance to dinitroanilines have been shown to result in hypersensitivity to carbamates, strongly indicating different binding sites and/or mechanisms of action.[3][6]
In contrast, dinitroaniline herbicides are understood to bind to α-tubulin , disrupting microtubule polymerization.[7][8][9] While the exact binding pocket is not fully elucidated by a crystal structure, molecular modeling and mutation studies suggest key interactions within a cavity formed by residues such as Arg-243, Asp-251, Val-252, and Asn-253.[3][7][10]
The following diagram illustrates the hypothesized binding regions on the tubulin dimer for these two classes of herbicides.
Caption: Hypothesized and established binding sites of carbanilate and dinitroaniline herbicides on the αβ-tubulin dimer.
Comparative Analysis of Tubulin Binders
To provide a clearer perspective, the table below compares the key characteristics of iso-propyl m-trifluoromethylcarbanilate (based on its class), dinitroanilines, and other well-known tubulin inhibitors.
Experimental Workflows for Binding Site Confirmation
To rigorously validate the hypothesized binding site of iso-propyl m-trifluoromethylcarbanilate on tubulin, a multi-faceted approach is recommended. The following experimental protocols provide a self-validating system to elucidate the compound's mechanism of action.
Fluorescence-Based Competition Binding Assay
This assay is a crucial first step to determine if a test compound binds to a known ligand-binding site. By measuring the displacement of a fluorescently labeled ligand, we can infer competitive binding.
Caption: Workflow for a fluorescence-based competition binding assay.
Protocol:
Preparation of Reagents:
Prepare a stock solution of purified tubulin (e.g., from bovine brain or recombinant source) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
Prepare a stock solution of a fluorescently labeled ligand for a known binding site (e.g., fluorescently tagged colchicine).
Prepare a dilution series of iso-propyl m-trifluoromethylcarbanilate.
Assay Procedure:
In a microplate, add the purified tubulin to each well.
Add the fluorescently labeled ligand at a fixed concentration to all wells and incubate to reach binding equilibrium.
Measure the initial fluorescence intensity.
Add the different concentrations of iso-propyl m-trifluoromethylcarbanilate to the wells. Include a vehicle control.
Incubate to allow for potential displacement of the fluorescent ligand.
Measure the final fluorescence intensity.
Data Analysis:
A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to the same site as the fluorescent ligand.
Calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the fluorescent ligand.
X-ray Crystallography
This technique provides high-resolution structural information about the interaction between a ligand and its protein target, offering definitive evidence of the binding site and the specific amino acid residues involved.
Protocol:
Co-crystallization:
Mix purified tubulin with a molar excess of iso-propyl m-trifluoromethylcarbanilate.
Set up crystallization trials using various precipitating agents and conditions (e.g., vapor diffusion).
Crystal Soaking (Alternative to Co-crystallization):
Grow crystals of tubulin alone.
Soak the apo-tubulin crystals in a solution containing a high concentration of iso-propyl m-trifluoromethylcarbanilate.
Data Collection and Structure Determination:
Harvest the crystals and cryo-protect them.
Collect X-ray diffraction data at a synchrotron source.
Process the diffraction data and solve the crystal structure of the tubulin-ligand complex.
Analyze the electron density map to identify the location and orientation of the bound ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Ligand-based NMR experiments can identify the parts of the ligand that are in close proximity to the protein, providing valuable information about the binding mode.
Protocol:
Sample Preparation:
Prepare a sample of purified tubulin in a suitable NMR buffer (e.g., deuterated buffer).
Prepare a stock solution of iso-propyl m-trifluoromethylcarbanilate.
NMR Experiments:
Saturation Transfer Difference (STD) NMR: This experiment identifies the protons on the ligand that are in close contact with the protein. Protons on the ligand that receive saturation transfer from the protein will show a decreased signal intensity.
Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can distinguish binders from non-binders.
Data Analysis:
Analyze the NMR spectra to identify the specific atoms or chemical groups on iso-propyl m-trifluoromethylcarbanilate that are involved in the interaction with tubulin. This provides a "binding epitope" of the ligand.
Computational Docking and Molecular Dynamics
In silico methods can provide predictive models of ligand-protein interactions and can be used to rationalize experimental findings.
Caption: Workflow for computational docking and molecular dynamics simulations.
Protocol:
Preparation of Structures:
Obtain a high-resolution crystal structure of tubulin from the Protein Data Bank (PDB).
Generate a 3D structure of iso-propyl m-trifluoromethylcarbanilate and optimize its geometry.
Molecular Docking:
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand in the hypothesized binding site on tubulin.
Analyze the docking scores and the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulations:
Take the best-docked pose and perform MD simulations to assess the stability of the ligand-protein complex over time.
Analyze the MD trajectory to identify key and persistent interactions between the ligand and specific amino acid residues.
Conclusion
Confirming the binding site of iso-propyl m-trifluoromethylcarbanilate on tubulin requires a systematic and multi-pronged experimental approach. Based on its chemical class as a carbanilate, it is hypothesized to bind to β-tubulin, likely at the benzamide site, a mechanism distinct from dinitroaniline herbicides that target α-tubulin. The combination of fluorescence competition assays, X-ray crystallography, NMR spectroscopy, and computational modeling will provide the necessary evidence to either confirm or refute this hypothesis. This comprehensive understanding is critical for the rational design of novel tubulin-targeting agents with improved efficacy and selectivity.
References
Délye, C., et al. (2004). Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail. Plant Physiology, 136(4), 4344-4356. [Link]
PubChem. (n.d.). Isopropyl m-trifluoromethylcarbanilate. National Center for Biotechnology Information. [Link]
Nyporko, A., et al. (2018). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. ResearchGate. [Link]
Yemets, A., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. Cell Biology International, 32(5), 623-629. [Link]
Pérez-Villanueva, J., et al. (2016). Structural and Biochemical Characterization of the Interaction of Tubulin with Potent Natural Analogues of Podophyllotoxin. Journal of Natural Products, 79(9), 2353-2361. [Link]
Wikipedia. (2023, December 1). Chlorpropham. [Link]
Purdue University. (n.d.). Herbicide Mode of Action. Purdue Extension. [Link]
PubChem. (n.d.). Chlorpropham. National Center for Biotechnology Information. [Link]
Downing, K. H. (2000). Structural Basis for the Interaction of Tubulin with Proteins and Drugs that Affect Microtubule Dynamics. Annual Review of Cell and Developmental Biology, 16, 89-111. [Link]
Yemets, A. I., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. PubMed. [Link]
Vaughn, K. C., & Lehnen, L. P. (1991). The Effects of Chlorpropham Exposure on Field-Grown Potatoes. ResearchGate. [Link]
Ebrahimi, M., et al. (2025). Structural changes of tubulin by interacting with Δ9-tetrahydrocannabinol: in-vitro and theoretical studies. BMC Structural Biology, 25(1), 1. [Link]
Terra, W. R., et al. (2022). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega, 7(22), 18356-18369. [Link]
Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. [Link]
Organic Syntheses. (n.d.). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. [Link]
University of Hertfordshire. (n.d.). Chlorpropham (Ref: ENT 18060). Agriculture and Environment Research Unit. [Link]
Fennell, B. J., et al. (2006). Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target. PubMed. [Link]
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]
PubChem. (n.d.). Isopropyl carbamate. National Center for Biotechnology Information. [Link]
Gigant, B., et al. (2005). Structural comparison of the interaction of tubulin with various ligands affecting microtubule dynamics. PubMed. [Link]
Ag PhD. (2021, May 15). Part I: Mode of Action of Herbicides. YouTube. [Link]
Délye, C., et al. (2004). Molecular bases for sensitivity to tubulin-binding herbicides in green foxtail. PubMed. [Link]
Comparative Efficacy and Structure-Activity Relationship of iso-Propyl m-trifluoromethylcarbanilate Analogs as Photosystem II Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of iso-propyl m-trifluoromethylcarbanilate and its analogs, focusing on their potential as herbicidal agents. By integrating mecha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of iso-propyl m-trifluoromethylcarbanilate and its analogs, focusing on their potential as herbicidal agents. By integrating mechanistic insights with detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug and herbicide development.
Introduction: The Potential of Carbanilate Herbicides
Carbanilate derivatives have long been recognized for their herbicidal properties, with propanil being a widely used example in agriculture.[1] These compounds typically function by inhibiting essential biological processes in plants, with photosynthesis being a primary target.[2] iso-Propyl m-trifluoromethylcarbanilate, also known as Isopropyl N-(3-trifluoromethylphenyl)carbamate, represents a promising scaffold for the development of novel herbicides.[3] Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for optimizing efficacy and selectivity.
This guide will delve into the mechanistic basis of action of these compounds, present a comparative analysis of their herbicidal potential through a structured SAR study, and provide detailed experimental methodologies for their synthesis and evaluation.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for many carbanilate herbicides is the inhibition of Photosystem II (PSII) within the photosynthetic electron transport chain.[4] PSII is a critical protein complex located in the thylakoid membranes of chloroplasts, responsible for water splitting and the initial steps of converting light energy into chemical energy.[2]
These herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding niche.[3] This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor.[3] The interruption of electron flow from PSII leads to a cascade of detrimental effects:
Inhibition of ATP and NADPH Synthesis: The blockage of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the final electron acceptor in the light-dependent reactions, is also halted.[3]
Formation of Reactive Oxygen Species (ROS): The stalled electron transport leads to the accumulation of highly energetic molecules and the formation of ROS, such as singlet oxygen and superoxide radicals.[4]
Oxidative Damage: These ROS cause widespread cellular damage through lipid peroxidation and protein degradation, ultimately leading to membrane leakage, loss of cellular integrity, and plant death.[4]
Caption: Inhibition of Photosynthetic Electron Transport by Carbanilate Herbicides.
Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of iso-propyl m-trifluoromethylcarbanilate analogs, a hypothetical series of compounds was designed with systematic modifications to three key regions of the molecule: the aryl ring (A-ring) , the carbamate linker , and the alkyl group (R-group) . The herbicidal activity is presented as the half-maximal inhibitory concentration (IC50) against a model plant species, with lower values indicating higher potency.
It is imperative to note that the following data is illustrative and intended to provide a framework for experimental design and data interpretation based on established principles for PSII-inhibiting herbicides.
General Scaffold of iso-Propyl m-trifluoromethylcarbanilate Analogs
Caption: Key regions for SAR modification in iso-propyl m-trifluoromethylcarbanilate analogs.
Comparative Herbicidal Activity of Analogs
Compound ID
A-Ring Substituent (Position)
R-Group
Hypothetical IC50 (µM)
Rationale for Predicted Activity
1 (Parent)
3-CF3
iso-Propyl
15
The trifluoromethyl group at the meta position is a strong electron-withdrawing group, which is often favorable for activity in PSII inhibitors. The iso-propyl group provides a balance of lipophilicity and steric bulk.
2
4-CF3
iso-Propyl
25
Moving the electron-withdrawing group to the para position may slightly decrease activity due to altered binding interactions within the D1 protein.
3
3,5-(CF3)2
iso-Propyl
8
The presence of two strong electron-withdrawing groups is predicted to significantly enhance binding affinity and, therefore, herbicidal potency.
4
3-Cl
iso-Propyl
20
A chloro group is also electron-withdrawing but generally less effective than a trifluoromethyl group in this position for this class of herbicides.
5
3-OCH3
iso-Propyl
50
An electron-donating group like methoxy at the meta position is expected to decrease herbicidal activity.
6
H
iso-Propyl
100
Removal of the electron-withdrawing group from the aryl ring is predicted to drastically reduce activity, highlighting its importance for binding.
7
3-CF3
n-Propyl
18
A linear alkyl chain may have slightly different steric interactions compared to the branched iso-propyl group, potentially leading to a minor decrease in activity.
8
3-CF3
tert-Butyl
40
The bulky tert-butyl group may introduce steric hindrance that interferes with optimal binding to the D1 protein, thus reducing activity.
9
3-CF3
Ethyl
22
A smaller alkyl group may have reduced lipophilicity, potentially leading to decreased membrane permeability and lower activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the synthesis and biological evaluation of iso-propyl m-trifluoromethylcarbanilate analogs are provided.
Synthesis of iso-Propyl m-trifluoromethylcarbanilate Analogs
A common and efficient method for the synthesis of N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol.[5][6]